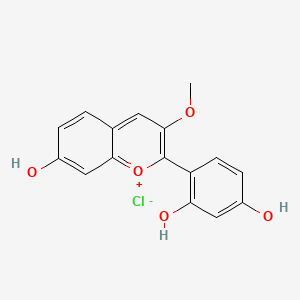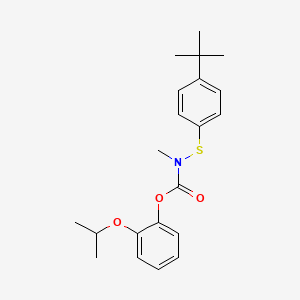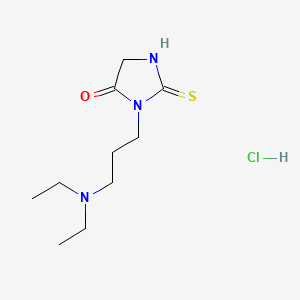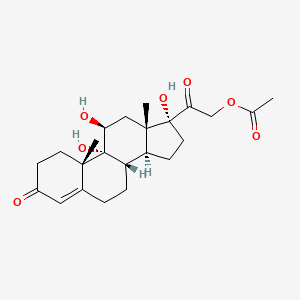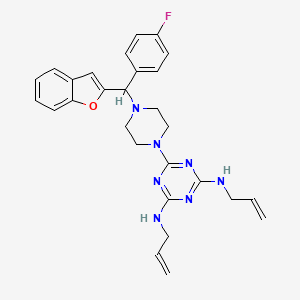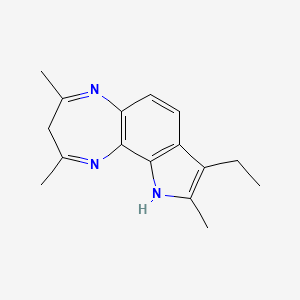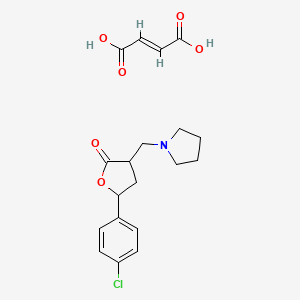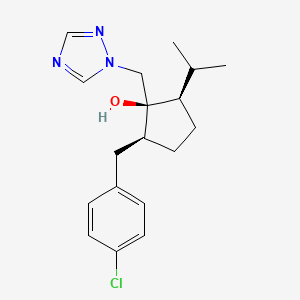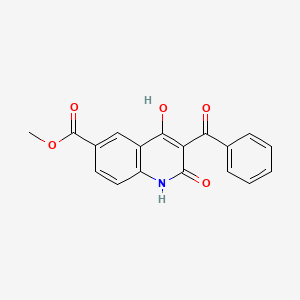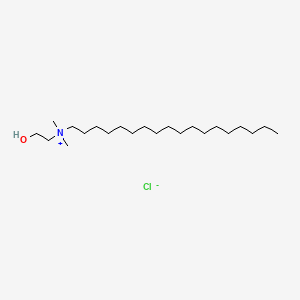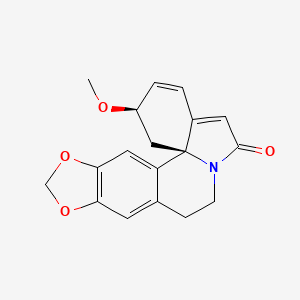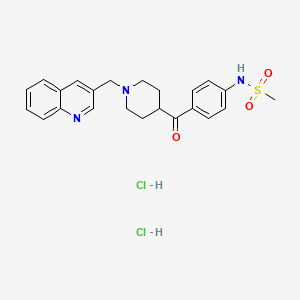
Methanesulfonamide, N-(4-((1-(3-quinolinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonamide, N-(4-((1-(3-quinolinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride is a complex organic compound that has garnered significant interest in various scientific fields This compound is known for its unique chemical structure, which includes a quinoline moiety, a piperidine ring, and a methanesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-((1-(3-quinolinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.
Introduction of the Methanesulfonamide Group: The methanesulfonamide group can be added via a sulfonation reaction, where methanesulfonyl chloride reacts with the amine group of the intermediate compound.
Final Coupling and Purification: The final step involves coupling the quinoline-piperidine intermediate with the methanesulfonamide group, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methanesulfonamide, N-(4-((1-(3-quinolinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The quinoline moiety can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.
Reduction: The compound can be reduced under suitable conditions to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted piperidine derivatives.
科学的研究の応用
Methanesulfonamide, N-(4-((1-(3-quinolinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methanesulfonamide, N-(4-((1-(3-quinolinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to its targets, while the methanesulfonamide group can modulate its solubility and bioavailability.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline moiety and have similar biological activities.
Piperidine Derivatives: Compounds such as piperidine-based drugs used in pain management and psychiatric disorders.
Methanesulfonamide Derivatives: Compounds like methanesulfonamide-based inhibitors used in enzyme inhibition studies.
Uniqueness
Methanesulfonamide, N-(4-((1-(3-quinolinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride is unique due to its combination of a quinoline moiety, a piperidine ring, and a methanesulfonamide group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
特性
CAS番号 |
113559-81-2 |
|---|---|
分子式 |
C23H27Cl2N3O3S |
分子量 |
496.4 g/mol |
IUPAC名 |
N-[4-[1-(quinolin-3-ylmethyl)piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrochloride |
InChI |
InChI=1S/C23H25N3O3S.2ClH/c1-30(28,29)25-21-8-6-18(7-9-21)23(27)19-10-12-26(13-11-19)16-17-14-20-4-2-3-5-22(20)24-15-17;;/h2-9,14-15,19,25H,10-13,16H2,1H3;2*1H |
InChIキー |
NMTDDNKTKJNDFK-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC3=CC4=CC=CC=C4N=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



